![molecular formula C24H21N3O2S2 B3408799 (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886168-91-8](/img/structure/B3408799.png)
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Antimicrobial Activity
A series of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives has been synthesized and subjected to in vitro antimicrobial screening against some representatives of bacteria and fungi. The majority of the compounds were found to be active against Gram-positive bacteria Bacillus subtilis and Clostridium tetani as well as against the fungal pathogen Candida albicans .
Synthesis of Quinoline Ring Systems
The compound is related to the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs. It has been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Antimicrobial Activity of Aniline Derivatives
A series of novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have been designed and synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines. The synthesized compounds were evaluated for their in vitro antimicrobial activity against various microorganisms .
properties
IUPAC Name |
(5Z)-3-benzyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)27(23)16-17-6-2-1-3-7-17)15-19-14-18-8-4-5-9-20(18)25-22(19)26-10-12-29-13-11-26/h1-9,14-15H,10-13,16H2/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWXLAKWKAIETD-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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